

Comparative study of amantadine hydrochloride's pharmacokinetics in different species

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Compound of Interest

Compound Name: Amantadine Hydrochloride

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A Comparative Overview of Amantadine Hydrochloride Pharmacokinetics Across Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of **amantadine hydrochloride** across various species, including humans, monkeys, dogs, rats, and mice. The data presented herein has been compiled from a range of preclinical and clinical studies to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information is intended to support researchers and professionals in the fields of drug discovery, preclinical development, and clinical pharmacology.

Executive Summary

Amantadine hydrochloride, a versatile therapeutic agent, exhibits notable pharmacokinetic differences across species. While generally well-absorbed orally, its rate and extent of absorption, subsequent distribution, metabolic fate, and elimination half-life vary significantly. These interspecies variations are critical considerations for the extrapolation of preclinical data to human clinical trials and for the selection of appropriate animal models in research. This

guide summarizes key pharmacokinetic parameters in tabular format for easy comparison and provides detailed experimental methodologies to support the reproducibility and extension of these findings.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **amantadine hydrochloride** in humans, monkeys (macaques), dogs, rats, and mice. It is important to note that the data are derived from various studies with differing experimental conditions, including dose, route of administration, and analytical methods. Therefore, direct comparisons should be made with caution.

Table 1: Oral Pharmacokinetic Parameters of Amantadine Hydrochloride

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	Reference(s)
Human	~1.4 (100 mg single dose)	220 ± 30	3.3 ± 1.5	17 ± 4	[1]
Human	~2.8 (200 mg single dose)	650 ± 220	2-4	16.7 ± 7.7	[2]
Monkey (Macaque)	N/A	N/A	N/A	N/A	[3] [4]
Dog (Greyhound)	~2.8 (100 mg single dose)	275 (225-351)	2.6 (1-4)	4.96 (4.11-6.59)	[5]
Rat (Sprague-Dawley)	N/A	N/A	N/A	N/A	[3]
Mouse (C57BL)	N/A	N/A	N/A	N/A	[3]

N/A: Data not explicitly available in the searched literature under comparable single-dose oral administration studies.

Table 2: Intravenous Pharmacokinetic Parameters of Amantadine Hydrochloride

Species	Dose (mg/kg)	Vd (L/kg)	CL (L/h/kg)	t1/2 (h)	Reference(s)
Human	N/A	3-8	0.2-0.3	10-14	[6][7]
Cat	4	4.3 ± 0.2	0.49 ± 0.13	5.8 ± 0.8	[8]

Vd: Volume of Distribution; CL: Clearance. Data for other species via intravenous administration was not readily available in the reviewed literature.

Key Interspecies Differences

- Absorption: Amantadine is well-absorbed orally in humans.[6] In dogs, absorption is also efficient.[5]
- Distribution: The apparent volume of distribution in humans is large (3-8 L/kg), indicating extensive tissue distribution.[6][7]
- Metabolism: Amantadine undergoes minimal metabolism in humans, with the majority of the drug excreted unchanged in the urine.[6][7]
- Excretion: The primary route of elimination in humans is renal excretion, involving both glomerular filtration and tubular secretion.[6][7] This renal dependence highlights the need for dose adjustments in patients with impaired kidney function.

Experimental Protocols

The following section details a representative experimental protocol for a pharmacokinetic study of **amantadine hydrochloride** in an animal model, based on methodologies described in the cited literature.[5][8][9][10][11]

Animal Studies

- Animal Models: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark

cycle and have access to standard chow and water ad libitum.

- **Drug Administration:** **Amantadine hydrochloride** is dissolved in a suitable vehicle (e.g., sterile saline). For oral administration, the drug is delivered via gavage. For intravenous administration, it is injected via a cannulated vein (e.g., tail vein in rats).
- **Blood Sampling:** Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). In rodents, serial sampling from the same animal is possible via techniques like submandibular or saphenous vein puncture, which minimizes inter-animal variability.[\[12\]](#)[\[13\]](#) Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of amantadine in plasma.

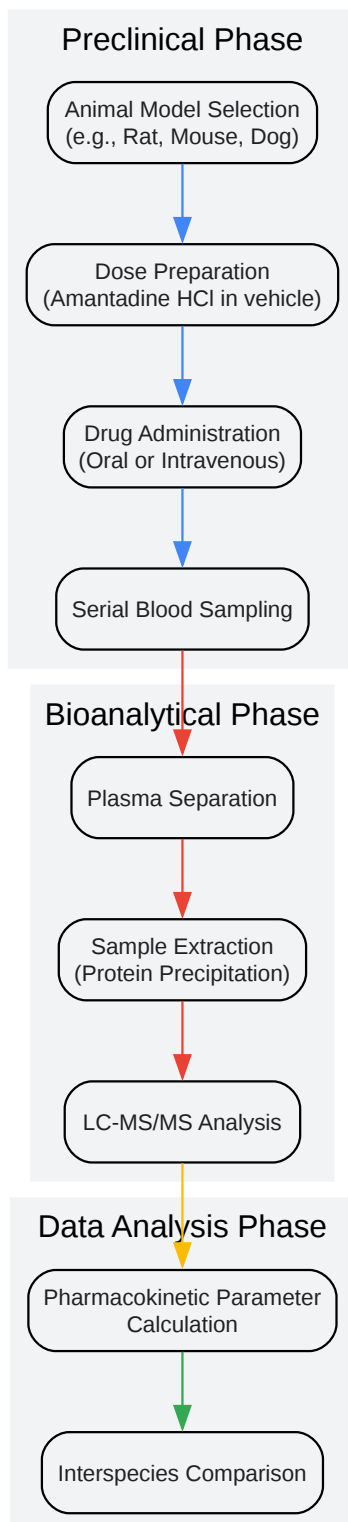
- **Sample Preparation:** Plasma samples are thawed, and a protein precipitation extraction is performed. An internal standard (e.g., amantadine-d15) is added to the plasma, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.[\[1\]](#)
- **Chromatographic Separation:** The extracted sample is injected onto a reverse-phase C18 column. A mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is used to separate amantadine from other plasma components.[\[9\]](#)[\[10\]](#)
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the parent ion to a specific product ion for both amantadine and the internal standard.[\[1\]](#)[\[10\]](#)
- **Data Analysis:** The peak area ratio of amantadine to the internal standard is used to construct a calibration curve from which the concentration of amantadine in the unknown

samples is determined. Pharmacokinetic parameters are then calculated using non-compartmental analysis software.[\[11\]](#)

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

Experimental Workflow for a Pharmacokinetic Study

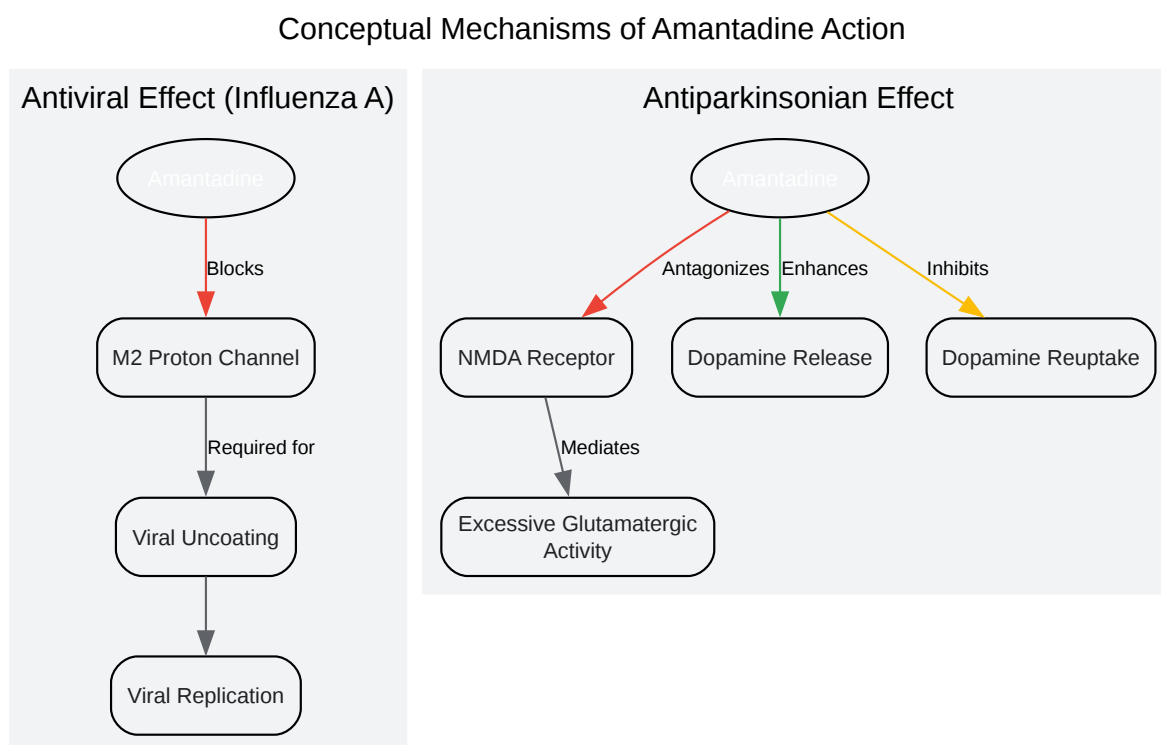


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Caption: Generalized workflow for a preclinical pharmacokinetic study.

Signaling Pathway (Conceptual)

The primary mechanism of action of amantadine is not via a classical signaling pathway but through direct interaction with viral or host proteins. A relevant conceptual diagram illustrates its interaction with the M2 proton channel of the influenza A virus and its antagonism of the NMDA receptor.



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Caption: Conceptual overview of amantadine's mechanisms of action.

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